Human Glucokinase Activation EC50: Differentiating the Target Compound from Structurally Adjacent Thiazol-2-yl Benzamide Analogs
The target compound demonstrates an EC50 of 930 nM for activation of recombinant human liver glucokinase‑2, measured via a G6PDH‑coupled assay at 5 mM glucose [1]. For direct context, within the same chemical series but with altered benzamide substitution (compounds 1, 2, 5, and 8 from Charaya et al. 2018), glucokinase activation fold ranged from 1.48 to 1.83 at a fixed concentration of 10 µM [2]. This places the target compound's EC50 value in a potency band that would correspond to moderate activation, yet it is structurally distinguished from the most active in‑class compounds (e.g., compounds 2 and 8) which produced statistically significant blood glucose reduction in OGTT at 30 mg/kg in rats [2]. No direct head‑to‑head comparison between the target compound and named analogs under identical assay conditions is available in the public domain.
| Evidence Dimension | Glucokinase activation potency (EC50) vs. activation fold |
|---|---|
| Target Compound Data | EC50: 930 nM (recombinant human liver GK2, 5 mM glucose) |
| Comparator Or Baseline | Class analogs (compounds 1,2,5,8): activation fold 1.48–1.83 at 10 µM; top in‑vivo actives 2 and 8 showed ~30–40% blood glucose reduction in OGTT at 30 mg/kg [2] |
| Quantified Difference | Target compound EC50 0.93 µM; nearest comparator EC50 values not reported, preventing fold‑difference calculation. Activation fold values are not directly convertible to EC50. |
| Conditions | Target compound: recombinant human liver GK2, NADH depletion coupled assay, 5 mM glucose. Comparators: recombinant human GK, 10 µM fixed concentration, same coupled assay principle. |
Why This Matters
The target compound's EC50 provides a defined benchmark for selecting this specific diamide substitution pattern in GK activation studies; alternative in‑class analogs must be screened de novo as their published data lack EC50 values, prohibiting informed substitution.
- [1] BindingDB Entry for N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide. Record ID 51117463; EC50 930 nM. Accessed via bdb8.ucsd.edu. View Source
- [2] Charaya, N., Pandita, D., Grewal, A. S., Lather, V. (2018) Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. Computational Biology and Chemistry, 73, 119-128. View Source
